molecular formula C11H8BrNO2 B3111420 Methyl 3-bromoquinoline-8-carboxylate CAS No. 1823896-96-3

Methyl 3-bromoquinoline-8-carboxylate

Cat. No.: B3111420
CAS No.: 1823896-96-3
M. Wt: 266.09 g/mol
InChI Key: PZHVPZTVAAZWDM-UHFFFAOYSA-N
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Description

Methyl 3-bromoquinoline-8-carboxylate is an organic compound that belongs to the class of quinolinecarboxylates. It is characterized by a quinoline ring system substituted with a bromine atom at the 3-position and a carboxylate ester group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromoquinoline-8-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of quinoline-8-carboxylic acid, followed by methylation to form the ester. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a catalyst for the esterification step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromoquinoline-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

Methyl 3-bromoquinoline-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of Methyl 3-bromoquinoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the quinoline ring system play crucial roles in its binding affinity and specificity. The compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

    3-Bromoquinoline: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.

    Quinoline-8-carboxylate:

    Methyl 3-chloroquinoline-8-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties

Uniqueness: Methyl 3-bromoquinoline-8-carboxylate is unique due to the presence of both the bromine atom and the carboxylate ester group, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

methyl 3-bromoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)9-4-2-3-7-5-8(12)6-13-10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHVPZTVAAZWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=CN=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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